molecular formula C20H23ClN2O B2789519 2-Butyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole CAS No. 537009-05-5

2-Butyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole

Cat. No. B2789519
CAS RN: 537009-05-5
M. Wt: 342.87
InChI Key: JRBKQNICKFZVQG-UHFFFAOYSA-N
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Description

“2-Butyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole” is a chemical compound with the molecular formula C20H23ClN2O . It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of “2-Butyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole” consists of a benzimidazole core with a butyl group and a chlorophenoxy propyl group attached . The exact structure can be determined using techniques such as NMR .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, but the specific reactions for “2-Butyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For “2-Butyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole”, its molecular formula is C20H23ClN2O, and its average mass is 342.862 Da .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Specific safety and hazard information for “2-Butyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole” is not detailed in the available resources .

Future Directions

The future directions in the research and development of benzimidazole derivatives could involve the synthesis of new derivatives with improved biological activities, the exploration of their mechanisms of action, and the development of safer and more effective drugs .

properties

IUPAC Name

2-butyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-2-3-9-20-22-18-7-4-5-8-19(18)23(20)14-6-15-24-17-12-10-16(21)11-13-17/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBKQNICKFZVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole

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